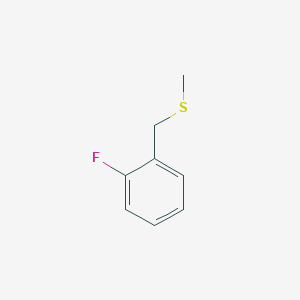

2-Fluorobenzyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHZMQAJSGQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Fluorobenzyl Methyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in 2-fluorobenzyl methyl sulfide is susceptible to oxidation, a common transformation for thioethers. This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidant and reaction conditions. mdpi.comwikipedia.org The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.

The selective oxidation of this compound to 2-fluorobenzyl methyl sulfoxide is a key transformation. mdpi.com This can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. mdpi.comcdnsciencepub.com

A common and environmentally benign method involves the use of hydrogen peroxide, often in glacial acetic acid, which facilitates a highly selective conversion to the sulfoxide at room temperature. nih.gov The probable mechanism involves the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov Other reagents that can effect this transformation include periodic acid catalyzed by iron(III) chloride in acetonitrile, which offers a rapid and high-yielding route. organic-chemistry.org The oxidation of various substituted aryl methyl sulfides to their corresponding sulfoxides has been demonstrated with high efficiency. mdpi.com For instance, the oxidation of 4-fluorophenyl methyl sulfide proceeds effectively, indicating that similar reactivity can be expected for the 2-fluoro isomer. mdpi.com

Table 1: Selected Methods for Sulfide to Sulfoxide Oxidation

| Oxidizing System | Solvent | Conditions | Selectivity |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Room Temperature | High for Sulfoxide |

| Periodic Acid (H₅IO₆) / FeCl₃ | Acetonitrile | Room Temperature | High for Sulfoxide |

| Molecular Bromine / NaNO₂ | Water | Room Temperature | High for Sulfoxide |

The careful control of reaction parameters, such as temperature and stoichiometry of the oxidant, is crucial for isolating the sulfoxide in high yield. mdpi.comorganic-chemistry.org

Further oxidation of 2-fluorobenzyl methyl sulfoxide, or the direct, more vigorous oxidation of this compound, yields 2-fluorobenzyl methyl sulfone. wikipedia.org Sulfones are organosulfur compounds characterized by a sulfonyl functional group attached to two carbon atoms. wikipedia.org

This transformation typically requires stronger oxidizing agents or more forcing reaction conditions than those used for sulfoxide synthesis. organic-chemistry.org Common reagents for converting sulfides directly to sulfones include Oxone (potassium peroxymonosulfate), which is effective for preparing compounds like fluoromethyl phenyl sulfone from the corresponding sulfide. orgsyn.org Hydrogen peroxide can also be used, often with catalysts such as tantalum carbide or niobium carbide, to selectively produce sulfones. organic-chemistry.org The oxidation of the sulfide first forms the sulfoxide as an intermediate, which is then further oxidized to the sulfone. wikipedia.org Various methods exist, including the use of permanganate (B83412) supported on manganese dioxide or urea-hydrogen peroxide with phthalic anhydride, which provide environmentally benign routes to sulfones without isolating the intermediate sulfoxide. organic-chemistry.org

The kinetics of the oxidation of alkyl aryl sulfides, a class of compounds to which this compound belongs, have been studied using potassium peroxydisulfate (B1198043) in aqueous ethanol. cdnsciencepub.com These studies reveal that the reaction is first-order with respect to both the sulfide and the peroxydisulfate ion for a significant portion of the reaction. cdnsciencepub.com

The reaction mechanism is understood to involve a rate-determining electrophilic attack by the peroxydisulfate ion (S₂O₈²⁻) on the sulfur atom of the sulfide. cdnsciencepub.com This is supported by the observation that electron-releasing substituents on the aromatic ring accelerate the reaction, while electron-withdrawing substituents retard it. cdnsciencepub.com Peroxydisulfate and its related species, like peroxymonosulfate (B1194676) (HSO₅⁻), are powerful oxidants, with the latter being thermodynamically more powerful and kinetically more reactive than hydrogen peroxide. caltech.eduarizona.edu The oxidation process is generally considered to be a two-electron transfer, which is thermodynamically favorable but can be kinetically limited. nih.gov

Substituent effects play a critical role in the kinetics of sulfide oxidation. In the oxidation of substituted phenyl methyl sulfides by peroxydisulfate, a good correlation exists between the reaction rate and the Hammett substituent constants (σ). cdnsciencepub.com Electron-releasing groups increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack and thus increasing the reaction rate. cdnsciencepub.com Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur atom and slow down the reaction. cdnsciencepub.com

For this compound, the fluorine atom on the benzyl (B1604629) group acts as an electron-withdrawing group via induction. This effect would be expected to retard the rate of oxidation compared to the unsubstituted benzyl methyl sulfide. cdnsciencepub.comasianpubs.org

Steric effects also significantly influence the oxidation rate. cdnsciencepub.com Studies on a series of alkyl phenyl sulfides (from methyl to tert-butyl) show that the rate of oxidation decreases as the steric bulk of the alkyl group increases. cdnsciencepub.com This steric hindrance impedes the approach of the oxidizing agent to the sulfur atom. cdnsciencepub.com In the case of this compound, the steric hindrance around the sulfur atom is determined by the methyl and the 2-fluorobenzyl groups. While the 2-fluorobenzyl group is larger than a methyl group, the primary influence on the reaction rate, when compared to other substituted benzyl methyl sulfides, would likely stem from the electronic effect of the fluoro substituent. cdnsciencepub.com

Table 2: Relative Rate Constants for Oxidation of Substituted Phenyl Methyl Sulfides by Peroxydisulfate

| Substituent (p-X-C₆H₄SMe) | Relative Rate (k/k₀) | Hammett Constant (σ) |

| OCH₃ | 2.95 | -0.27 |

| CH₃ | 1.88 | -0.17 |

| H | 1.00 | 0.00 |

| F | 0.76 | +0.06 |

| Cl | 0.54 | +0.23 |

| NO₂ | 0.08 | +0.78 |

Data adapted from studies on para-substituted phenyl methyl sulfides to illustrate electronic effects. cdnsciencepub.com

Reactions Involving the Sulfur Atom as a Nucleophile/Electrophile

The sulfur atom of this compound contains lone pairs of electrons, allowing it to act as a nucleophile. This reactivity is fundamental to the formation of sulfonium (B1226848) ions.

Sulfonium ions are positively charged species with three organic substituents attached to a central sulfur atom, having the general formula [R₃S]⁺. wikipedia.org They are typically synthesized by the reaction of a thioether with an alkyl halide. wikipedia.org

In the case of this compound, it can react with an alkylating agent, such as methyl iodide, to form a sulfonium salt. The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism, where the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide as a leaving group. wikipedia.org

The reaction can be represented as: 2-F-C₆H₄CH₂SCH₃ + CH₃I → [2-F-C₆H₄CH₂(CH₃)₂S]⁺I⁻

The rate of this alkylation reaction can be enhanced by using more electrophilic alkylating agents, such as methyl trifluoromethanesulfonate, or by accelerating the reaction with silver tetrafluoroborate (B81430) for less reactive alkyl halides. wikipedia.org The formation of these sulfonium salts is a key step in the synthesis of sulfur ylides, which are valuable reagents in organic synthesis for forming new carbon-carbon bonds. wikipedia.org

Role of Sulfonium Intermediates as Alkylating Agents

The sulfur atom in this compound can act as a nucleophile, reacting with electrophiles to form sulfonium salts. These resulting sulfonium salts are effective alkylating agents because the departure of the neutral dimethyl sulfide molecule is energetically favorable. When this compound itself reacts with an alkylating agent (e.g., methyl iodide), it can form a 2-fluorobenzyl(dimethyl)sulfonium salt.

This sulfonium salt is now activated for nucleophilic attack at two positions: the methyl groups and the benzylic carbon. More significantly, if the sulfide is treated with an appropriate reagent, it can generate a sulfonium intermediate that serves as a source for the 2-fluorobenzyl group. In this capacity, the intermediate functions as a benzylating agent, transferring the 2-fluorobenzyl moiety to a nucleophile. nih.govumn.edu This reactivity is valuable in synthetic organic chemistry for the construction of more complex molecules. The process transforms the sulfide, which is a poor leaving group, into a sulfonium ion, which contains an excellent leaving group (a neutral sulfide). rwth-aachen.de

The general mechanism involves the formation of the sulfonium salt, followed by a nucleophilic substitution reaction (typically SN2) where the nucleophile attacks the benzylic carbon, displacing dimethyl sulfide. nih.gov

Table 1: Formation and Reaction of Sulfonium Intermediates

| Step | Description | Reactants | Intermediate/Product |

| 1. Activation | The sulfide sulfur atom attacks an electrophile (e.g., an alkyl halide) to form a sulfonium salt. | This compound, Electrophile (e.g., CH₃I) | 2-Fluorobenzyl(dimethyl)sulfonium iodide |

| 2. Alkylation | A nucleophile attacks the benzylic carbon of the sulfonium salt, displacing the neutral dimethyl sulfide molecule. | 2-Fluorobenzyl(dimethyl)sulfonium salt, Nucleophile (Nu⁻) | 2-Fluorobenzyl-Nu, Dimethyl sulfide |

Recent research has highlighted the versatility of sulfonium salts as sources for both cationic and radical alkyl groups under various reaction conditions, including photochemical methods. chemrxiv.org

Reactivity of the Fluorinated Aromatic Ring

Nucleophilic Aromatic Substitution Pathways of the Fluorine Atom

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. wikipedia.orgmasterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

In this compound, the fluorine atom is the potential leaving group. The reactivity of the ring toward SNAr is influenced by the electronic properties of the ortho-substituted –CH₂SCH₃ group. While the fluorine atom is highly electronegative, making the carbon it is attached to electrophilic, the –CH₂SCH₃ group does not strongly activate the ring for SNAr. Without strong activation from an electron-withdrawing group (like a nitro or trifluoromethyl group) at the ortho or para position, classical SNAr reactions on this compound are generally unfavorable under standard conditions. libretexts.org

However, the rate-determining step in many SNAr reactions is the initial attack by the nucleophile. libretexts.orgyoutube.com The high electronegativity of fluorine can enhance the electrophilicity of the ipso-carbon, making it the best leaving group among the halogens for this specific mechanism, contrary to trends seen in SN1/SN2 reactions. masterorganicchemistry.comlibretexts.org Recent advancements have shown that nucleophilic substitution of unactivated fluoroarenes can be achieved using methods like organic photoredox catalysis, which can overcome the high activation barrier for electron-neutral or electron-rich aromatic rings. nih.gov

Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Moiety

In electrophilic aromatic substitution (EAS), substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The outcome on the this compound ring is determined by the combined directing effects of the fluorine atom and the methylthiomethyl (–CH₂SCH₃) group.

Fluorine (–F) : Fluorine is an ortho-, para-director but is considered a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it can donate electron density through resonance (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.org

Methylthiomethyl (–CH₂SCH₃) : This group is generally considered to be weakly activating or deactivating and an ortho-, para-director. The sulfur atom can stabilize an adjacent carbocation (as in the Wheland intermediate) through resonance.

The positions on the ring are numbered C1 (–CH₂SCH₃), C2 (–F), C3, C4, C5, and C6.

The fluorine at C2 directs electrophiles to its ortho position (C3) and its para position (C5).

The –CH₂SCH₃ group at C1 directs electrophiles to its ortho position (C6) and its para position (C4).

Steric hindrance from the relatively bulky –CH₂SCH₃ group may disfavor substitution at the C6 position. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Preference |

| –CH₂SCH₃ | C1 | Weakly -I | +M (weak) | Ortho (C6), Para (C4) |

| –F | C2 | Strong -I | +M | Ortho (C3), Para (C5) |

The interplay of these effects suggests that a mixture of products would be formed, with substitution at C4 and C5 being the most probable outcomes. organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com

Reactions at the Benzylic Position

Free Radical Processes at the Benzylic Carbon

The benzylic position (the carbon atom attached to the aromatic ring) is particularly susceptible to free radical reactions. This heightened reactivity is due to the resonance stabilization of the resulting benzylic radical. The unpaired electron can be delocalized into the π-system of the aromatic ring, significantly lowering the energy of the intermediate. study.com

A common method for benzylic functionalization is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide) or light. sci-hub.seresearchgate.netresearchgate.net When this compound is subjected to these conditions, a hydrogen atom is selectively abstracted from the benzylic carbon to form a resonance-stabilized 2-fluorobenzyl radical. This radical then reacts with a bromine source to yield 2-fluoro-1-(bromomethyl)benzene methyl sulfide.

The mechanism proceeds via a chain reaction:

Initiation : The initiator generates a small number of bromine radicals.

Propagation : A bromine radical abstracts a benzylic hydrogen from this compound, forming HBr and the stabilized 2-fluorobenzyl radical. This radical then reacts with Br₂ (generated from NBS and HBr) to form the product and a new bromine radical. vedantu.com

Termination : Radicals combine to end the chain process.

The presence of the fluorine atom on the ring has a minor electronic influence on the stability of the benzylic radical but does not change the fundamental regioselectivity of the reaction, which overwhelmingly favors the benzylic site. study.com

Nucleophilic Substitution Dynamics at the Benzylic Site (SN1 vs. SN2 Considerations)

Nucleophilic substitution at the primary benzylic carbon of a 2-Fluorobenzyl derivative can proceed through either an SN1 or SN2 mechanism. libretexts.org The operative pathway is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the solvent used. masterorganicchemistry.comlibretexts.orgreddit.comyoutube.com

For substitution to occur, the methylthio (–SCH₃) group must first be converted into a better leaving group, typically by forming a sulfonium salt (as discussed in section 3.2.2). Once a suitable leaving group is in place (e.g., –S(CH₃)₂⁺ or a halogen), the competition between SN1 and SN2 pathways can be considered.

SN1 Pathway : This mechanism involves the formation of a carbocation intermediate. The benzylic carbocation is stabilized by resonance with the aromatic ring, making the SN1 route viable even for a primary substrate. However, the strongly electron-withdrawing fluorine atom at the ortho position would exert a destabilizing inductive effect on the adjacent positive charge of the carbocation, making the SN1 pathway less favorable than for an unsubstituted benzyl system. This pathway is favored by weak nucleophiles and polar protic solvents. libretexts.orgyoutube.com

SN2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the benzylic carbon at the same time the leaving group departs. As a primary benzylic substrate, this compound derivatives are sterically accessible for backside attack. This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

Table 3: Factors Influencing SN1 vs. SN2 Reactions at the Benzylic Site

| Factor | Favors SN1 | Favors SN2 | Relevance to 2-Fluorobenzyl System |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary benzylic site is accessible for SN2 but can form a resonance-stabilized carbocation for SN1. |

| Carbocation Stability | High (resonance-stabilized) | N/A (no intermediate) | Resonance stabilization favors SN1, but the ortho-fluoro group inductively destabilizes the carbocation. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | The choice of nucleophile is a key determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to direct the reaction toward the desired mechanism. |

| Leaving Group | Good leaving group required | Good leaving group required | The –SCH₃ group must be converted to a better leaving group (e.g., sulfonium ion). |

Given the primary nature of the benzylic carbon and the destabilizing inductive effect of the ortho-fluorine on a potential carbocation, the SN2 mechanism is generally the more probable pathway for nucleophilic substitution at the benzylic position of this compound derivatives, especially when strong nucleophiles are employed.

Based on an extensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data specifically for the compound “this compound” is not publicly available. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline focusing on the advanced spectroscopic characterization and structural elucidation of this specific molecule.

The strict requirement to focus solely on "this compound" and to populate detailed subsections on its ¹H, ¹³C, and ¹⁹F NMR spectroscopy, spin-spin coupling constants, 2D NMR techniques, and IR vibrational modes cannot be met without the foundational experimental data. Generating such an article would require speculation or the use of data from analogous but structurally different compounds, which would violate the core instructions of scientific accuracy and singular focus on the target molecule.

Therefore, the content for the following sections and subsections cannot be generated:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 2-Fluorobenzyl methyl sulfide (B99878), the molecular formula is C₈H₉FS, leading to a calculated molecular weight of approximately 156.22 g/mol .

The primary fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-S bond, which is relatively weak. This would lead to the formation of the highly stable 2-fluorotropylium cation (C₇H₆F⁺). This fragment is expected to be the base peak in the spectrum, with an m/z of 109. The presence of the fluorine atom on the benzene (B151609) ring influences the stability and further fragmentation of this ion.

Another significant fragmentation pathway involves the cleavage of the S-CH₃ bond, resulting in a [M-CH₃]⁺ fragment. Additionally, the loss of the entire methyl sulfide group can occur, leading to a peak corresponding to the 2-fluorobenzyl cation. The table below summarizes the expected key fragments and their corresponding m/z values.

| Fragment Ion | Structure | Predicted m/z | Relative Abundance |

| Molecular Ion | [C₈H₉FS]⁺ | 156 | Moderate |

| 2-Fluorotropylium Cation | [C₇H₆F]⁺ | 109 | High (likely base peak) |

| [M-CH₃]⁺ | [C₇H₆FS]⁺ | 141 | Low to Moderate |

| 2-Fluorobenzyl Cation | [C₇H₆F]⁺ | 109 | High |

| Methyl Cation | [CH₃]⁺ | 15 | Low |

It is important to note that this fragmentation pattern is a prediction based on general principles of mass spectrometry and the behavior of similar structures. Experimental verification would be necessary for definitive confirmation.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores within a molecule, which are the parts responsible for light absorption, determine the wavelengths at which absorption occurs.

In 2-Fluorobenzyl methyl sulfide, the primary chromophore is the fluorinated benzene ring. The electronic transitions associated with the π-electrons of the aromatic ring are expected to dominate the UV-Vis spectrum. Substituted benzenes typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-280 nm), which arises from forbidden transitions and has a lower intensity.

The presence of the fluorine atom and the methyl sulfide group as substituents on the benzene ring will influence the position and intensity of these absorption bands. The methyl sulfide group, with its non-bonding electrons on the sulfur atom, can participate in n → π* transitions, although these are generally weak. The fluorine atom, being an auxochrome, can cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Based on the spectra of related compounds like toluene, which shows an absorption maximum around 269 nm, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit a characteristic B-band in the region of 260-280 nm. The fine vibrational structure often observed in the B-band of benzene may be present but could be broadened by the substituents and the solvent.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Fluorinated Benzene Ring | π → π* (B-band) | 260 - 280 |

| Methyl Sulfide Group | n → σ* | < 200 |

The exact absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can deduce the crystal lattice parameters, space group, and the exact coordinates of each atom within the unit cell.

For this compound, a successful single-crystal XRD analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would reveal the spatial relationship between the fluorinated benzene ring and the methyl sulfide group. Intermolecular interactions, such as C-H···π or C-H···F hydrogen bonds, that stabilize the crystal packing could also be identified.

As of the latest literature search, a crystal structure for this compound has not been reported. However, studies on related fluorobenzyl derivatives have been conducted. For instance, the crystal structure of bis(p-fluorobenzyl)trisulfide has been determined, revealing a monoclinic crystal system. nih.gov While not directly transferable, such studies provide a basis for understanding how fluorobenzyl moieties pack in the solid state.

A hypothetical XRD study of this compound would involve growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. The resulting data would be processed to solve and refine the crystal structure. The expected key structural parameters that would be determined are summarized in the table below.

| Parameter | Information Obtained |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsional Angles | The conformation of the molecule. |

| Intermolecular Interactions | The forces holding the molecules together in the crystal. |

Without experimental data, any discussion of the specific crystal structure of this compound remains speculative.

Computational and Theoretical Studies of 2 Fluorobenzyl Methyl Sulfide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is the method of choice for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Fluorobenzyl methyl sulfide (B99878), DFT calculations would predict crucial parameters such as bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and steric properties.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This allows for the calculation of various properties that govern the molecule's behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

To understand how 2-Fluorobenzyl methyl sulfide interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. A theoretical UV-Vis spectrum, plotting absorption intensity against wavelength, could be generated. This predicted spectrum would be invaluable for identifying the compound experimentally and for understanding its photophysical properties. The calculations would also reveal which molecular orbitals are involved in these electronic transitions.

Hartree-Fock (HF) Theory for Fundamental Electronic Properties

Hartree-Fock (HF) theory, while an older and less sophisticated method than DFT, remains a valuable tool for obtaining fundamental electronic properties. nih.gov It provides a baseline understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. emerginginvestigators.org From HF calculations, one can derive properties such as ionization potential and electron affinity, which are crucial for assessing the molecule's tendency to lose or gain electrons.

Multiconfigurational Approaches for Complex Electronic States

For molecules with more complex electronic structures, such as those with excited states that are not well-described by single-determinant methods like HF and DFT, multiconfigurational approaches are necessary. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (CAS-CI) provide a more accurate description by including multiple electronic configurations in the wavefunction. While there is no indication that this compound possesses such complexity, these methods represent the next level of theory for challenging cases.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated from the results of quantum chemical computations (typically DFT) and is mapped onto the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.net An MEP map of this compound would pinpoint the reactive sites on the molecule, providing crucial information for predicting its chemical reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. An FMO analysis of this compound would provide its HOMO and LUMO energy levels and the resulting energy gap, offering a quantitative measure of its reactivity. Visualizations of the HOMO and LUMO would also show the specific regions of the molecule involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

No published studies detailing the Natural Bond Orbital (NBO) analysis of this compound were found. Such an analysis would typically provide insights into the molecule's Lewis structure, charge distribution, and the nature of hyperconjugative interactions between donor (bonding) and acceptor (antibonding) orbitals. A data table of stabilization energies (E(2)) from second-order perturbation analysis, which quantifies the energetic significance of these interactions, cannot be created without the source computational data.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

There are no available theoretical studies that predict the spectroscopic parameters for this compound. A computational investigation, typically using methods like Density Functional Theory (DFT), would be required to calculate parameters such as vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. Without these calculations, a data table comparing theoretical and experimental values cannot be compiled.

Future Research Trajectories for 2 Fluorobenzyl Methyl Sulfide Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods for thioethers, which often rely on volatile and malodorous thiols. Research into greener routes for synthesizing compounds like 2-fluorobenzyl methyl sulfide (B99878) is a critical future direction.

Key areas of development include the use of thiol-free reagents, environmentally benign solvent systems, and energy-efficient reaction conditions. mdpi.comresearchgate.netacs.org One promising approach involves using xanthates as odorless, stable, and low-cost thiol surrogates. mdpi.comacs.org These can react with alkyl or aryl halides under transition-metal-free conditions, providing a general route to thioethers without the drawbacks of traditional thiol-based chemistry. mdpi.com Another avenue is the development of aqueous media reactions, which offer significant environmental benefits by avoiding the use of flammable and anhydrous organic solvents. tandfonline.com Furthermore, solvent- and catalyst-free approaches, such as those utilizing microwave irradiation, can dramatically reduce reaction times and energy consumption, leading to higher yields in minutes rather than hours. researchgate.net The use of recyclable catalysts, such as dual-functional ionic liquids that can also serve as the reaction medium, represents a significant step towards sustainable chemical production. researchgate.net

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis | Key Advantages of Green Routes |

|---|---|---|---|

| Sulfur Source | Thiols (e.g., methanethiol) | Xanthates, Na₂S₂O₃·5H₂O, S₈/KF mdpi.comorganic-chemistry.org | Odorless, lower toxicity, readily available. mdpi.com |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Solvent-free researchgate.nettandfonline.comresearchgate.net | Reduced environmental impact, improved safety. tandfonline.com |

| Catalysts | Often requires transition metals | Catalyst-free, reusable solid supports (e.g., silica), ionic liquids researchgate.netresearchgate.net | Reduced waste, lower cost, simplified purification. |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) researchgate.net | Drastic reduction in reaction time and energy use. researchgate.net |

Future work will likely focus on optimizing these methods for substrates like 2-fluorobenzyl chloride, aiming to develop scalable, cost-effective, and environmentally benign protocols for the industrial production of 2-fluorobenzyl methyl sulfide and its derivatives.

Exploration of Understudied Chemical Transformations and Novel Reactivity

Beyond its synthesis, the inherent reactivity of this compound offers fertile ground for discovering new chemical transformations. The interplay between the fluorinated aromatic ring, the benzylic position, and the sulfur atom can lead to unique and synthetically valuable reactions that remain largely unexplored.

One area of interest is the behavior of benzyl (B1604629) sulfides under specific catalytic conditions. For instance, novel acid-catalyzed transformations have been observed in related sulfur-containing heterocycles, leading to unexpected molecular rearrangements and the formation of complex fused-ring systems. mdpi.com Applying similar conditions to this compound could unveil new pathways for creating diverse molecular architectures. Another innovative approach involves using common reagents in unconventional roles. Dimethyl sulfoxide (B87167) (DMSO), typically a solvent, has been shown to act as a source of the methylsulfinyl group ("S(O)Me") in reactions with benzyl halides, providing a direct route to benzyl methyl sulfoxides. organic-chemistry.org Investigating analogous transformations with this compound could provide novel oxidation or functionalization pathways. Furthermore, exploring its reactions with highly reactive intermediates, such as arynes, could lead to the formation of unique sulfonium (B1226848) zwitterions, which can then undergo various synthetically useful rearrangements and ring-opening reactions. thieme-connect.de

Future research should systematically investigate the reactivity of the C-S bond in this compound towards various electrophiles and nucleophiles, explore its potential in transition-metal-catalyzed cross-coupling reactions, and study its behavior under photochemical or electrochemical conditions.

Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The integration of advanced in-situ spectroscopic techniques for real-time monitoring of reactions involving this compound is a crucial future research trajectory. These methods allow chemists to "watch" a reaction as it happens, providing invaluable data on transient intermediates, reaction rates, and the influence of various parameters.

Raman spectroscopy is a particularly powerful tool for this purpose. acs.org It has been successfully used to monitor sulfur speciation in complex systems, from hydrogen sulfide scavenging reactions to the charge-discharge cycles of lithium-sulfur batteries. acs.orgacs.orgresearchgate.net By applying in-situ Raman spectroscopy to the synthesis or transformation of this compound, researchers could obtain real-time kinetic data, identify key reaction intermediates, and rapidly optimize conditions such as temperature, pressure, and catalyst loading. acs.orgacs.org This technique is capable of detecting subtle changes in molecular vibrations, making it ideal for tracking the formation and cleavage of C-S bonds and identifying various sulfur species that may exist in the reaction mixture. researchgate.net

| In-Situ Technique | Potential Application for this compound | Information Gained |

|---|---|---|

| Raman Spectroscopy | Monitoring C-S bond formation/cleavage reactions | Real-time concentration of reactants, products, and intermediates; reaction kinetics; mechanistic insights. acs.orgacs.org |

| FT-IR Spectroscopy | Tracking changes in functional groups during synthesis or derivatization | Confirmation of product formation, detection of byproducts. |

| NMR Spectroscopy | Studying reaction mechanisms in solution | Structural elucidation of transient species, quantification of components. |

The data generated from these in-situ studies will be instrumental in moving from empirical process optimization to a more rational, knowledge-based approach, leading to more efficient, selective, and safer chemical processes.

Expansion of Computational Models for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and design novel catalysts from first principles. Expanding the use of these models for the chemistry of this compound will accelerate discovery and innovation.

A significant area of future research involves the development of comprehensive reaction mechanisms using automated tools like the Reaction Mechanism Generator (RMG). mit.edu By expanding databases with accurate thermochemical and kinetic parameters for organosulfur compounds, derived from high-level quantum chemical calculations, these models can generate predictive reaction networks for the synthesis and decomposition of this compound under various conditions. mit.edu This predictive power is invaluable for process optimization and safety assessment. Furthermore, theoretical studies can provide deep mechanistic insights that are difficult to obtain experimentally. For example, computational models have been used to understand the complex mechanisms of enzyme-catalyzed C-S bond formation, highlighting the subtle energetic factors that control selectivity. acs.org This knowledge can guide the rational design of new transition metal catalysts for the efficient and selective synthesis of this compound. rsc.orgacs.org By modeling the interaction of substrates, ligands, and metal centers, researchers can screen potential catalysts in silico, identifying promising candidates for experimental validation and reducing the time and resources spent on trial-and-error discovery. mit.edu

Future efforts will focus on creating increasingly accurate and predictive models for organosulfur chemistry, enabling the in-silico design of green synthetic routes, the prediction of novel reactivity, and the development of next-generation catalysts with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.